3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one

Catalog No.
S690520
CAS No.
920490-72-8
M.F
C7H8BrNO2
M. Wt
218.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one

CAS Number

920490-72-8

Product Name

3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one

IUPAC Name

3-bromo-4-methoxy-1-methylpyridin-2-one

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

InChI

InChI=1S/C7H8BrNO2/c1-9-4-3-5(11-2)6(8)7(9)10/h3-4H,1-2H3

InChI Key

WYDQWSLLEDKSKL-UHFFFAOYSA-N

SMILES

CN1C=CC(=C(C1=O)Br)OC

Canonical SMILES

CN1C=CC(=C(C1=O)Br)OC
3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that has garnered significant attention from the scientific community due to its unique physical and chemical properties, potential implications in various fields of research and industry, and its toxicity and safety in scientific experiments. In this paper, we will explore the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one.
3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound with the chemical formula C7H8BrNO2. It is a pyridine derivative that has a bromo and methoxy group attached to the second and fourth carbon. It was first synthesized in 2007 by Volke et al. for the purpose of studying the electrochemical behavior of the compound.
3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one has a white crystalline or powder appearance. It is soluble in organic solvents such as ethanol, methanol, and chloroform, but is insoluble in water. The compound has a melting point of 104-106°C, a boiling point of 320°C, and a density of 1.583 g/cm3. Its chemical properties include being a strong acid, a weak base, and reactive towards nucleophiles.
3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one can be synthesized in a few different ways, including through the reaction of 4-methoxypyridine-2-carboxylic acid with phosphorous tribromide or by using thionyl chloride and bromine. Once synthesized, the compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
used to detect and quantify 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one include high-performance liquid chromatography (HPLC), gas chromatography/mass spectrometry (GC-MS), and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Studies have shown that 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one exhibits antimicrobial and antifungal properties, making it a potential agent for the treatment of infections caused by bacteria and fungi. It has also been shown to have anti-tumor activity in cancer cell lines.
While there have been no reported cases of toxicology findings in humans for 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one, studies have shown that the compound exhibits low toxicity towards both human and animal cells. However, further studies are needed to fully assess the safety of the compound.
3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one has a diverse range of applications in scientific experiments, including in the development of antimicrobial and antifungal agents, anti-cancer therapies, and electrochemical studies. It has also been used as a building block in the synthesis of other compounds.
Research on 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one is ongoing, with studies focusing on its potential applications in a variety of scientific fields. These include its use in the creation of new drugs and therapies, as well as in the development of new electrochemical sensors.
The unique properties of 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one make it a promising candidate for use in a variety of fields, including medicine, agriculture, and materials science. Its potential applications include the development of new antimicrobial agents, the creation of new cancer therapies, and the production of new materials with unique properties.
Limitations:
While 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one has shown promise in scientific research, there are also limitations to its potential applications. These include the need for further studies to fully understand its toxicity and safety, as well as the need to develop more efficient and cost-effective synthesis methods.
Future research on 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one could explore potential applications in new scientific fields, such as the development of new electrochemical sensors or the creation of new materials with unique properties. Other potential future directions include the development of more efficient synthesis methods, as well as the exploration of the compound's potential as a treatment for various diseases. Additionally, studies on the compound's potential interactions with other compounds or environmental factors could shed light on its behavior in real-world conditions.

XLogP3

1

Wikipedia

3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one

Dates

Modify: 2023-08-15

Explore Compound Types